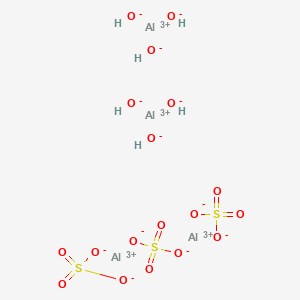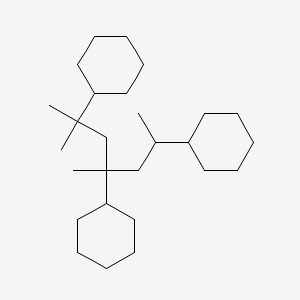
2-Naphthalenecarboxamide, N-(2,4-dimethoxyphenyl)-3-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene core substituted with a hydroxyl group and a carboxamide group, which is further linked to a 2,4-dimethoxyphenyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, naphthalene, undergoes nitration to form nitronaphthalene, which is then reduced to aminonaphthalene.
Acylation: The aminonaphthalene is acylated with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired carboxamide.
Hydroxylation: The final step involves the hydroxylation of the naphthalene ring, typically using a hydroxylating agent like hydrogen peroxide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthylamines.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its cytotoxic properties against certain cancer cell lines.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which N-(2,4-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide exerts its effects is primarily through interaction with molecular targets such as enzymes or receptors. For instance, its antimicrobial activity is attributed to the inhibition of bacterial RNA polymerase, which disrupts the synthesis of essential RNA molecules in bacteria . This interaction typically involves binding to the enzyme’s active site, preventing the normal catalytic function.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-Dimethoxyphenyl)-3-hydroxybenzamide: Similar structure but with a benzene core instead of naphthalene.
N-(2,4-Dimethoxyphenyl)-3-hydroxyanthracene-2-carboxamide: Similar structure but with an anthracene core.
Uniqueness
N-(2,4-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide is unique due to its naphthalene core, which imparts distinct electronic properties and reactivity compared to its benzene and anthracene analogs. This uniqueness makes it a valuable compound for specific applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
2672-77-7 |
|---|---|
Fórmula molecular |
C19H17NO4 |
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C19H17NO4/c1-23-14-7-8-16(18(11-14)24-2)20-19(22)15-9-12-5-3-4-6-13(12)10-17(15)21/h3-11,21H,1-2H3,(H,20,22) |
Clave InChI |
BAROIKGEGXXQJO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one](/img/structure/B13750785.png)
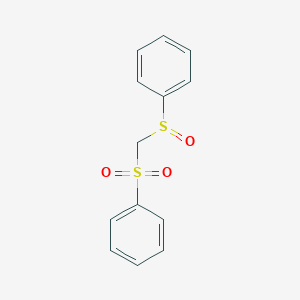
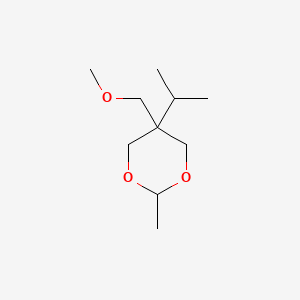

![(2,3,4,5,6-Pentachlorophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate](/img/structure/B13750808.png)

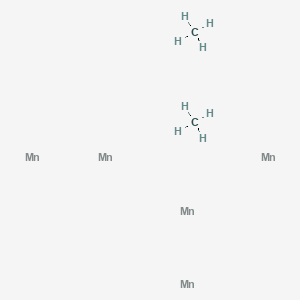
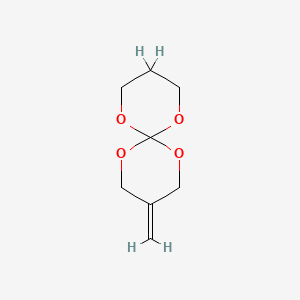

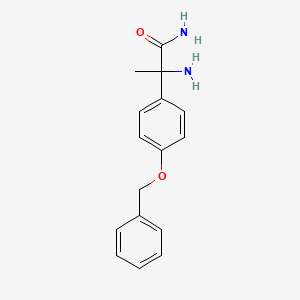
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
